methyl 4-amino-2-chloro-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-amino-2-chloro-3-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2. This compound is a derivative of benzoic acid and features an amino group, a chloro group, and a methyl group attached to the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-chloro-3-methylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-Amino-3-methylbenzoic acid.
Chlorination: The amino group is protected, and the compound is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the 2-position.
Esterification: The resulting 4-Amino-2-chloro-3-methylbenzoic acid is then esterified using methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl 4-amino-2-chloro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 4-Amino-2-chloro-3-methylbenzoic acid.
Scientific Research Applications
methyl 4-amino-2-chloro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-chloro-3-methylbenzoate depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylbenzoic acid: Lacks the chloro group and ester functionality.
4-Chloro-2-methylbenzoic acid: Lacks the amino group and ester functionality.
Methyl 4-aminobenzoate: Lacks the chloro and methyl groups.
Uniqueness
methyl 4-amino-2-chloro-3-methylbenzoate is unique due to the presence of all three functional groups (amino, chloro, and methyl) on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 4-amino-2-chloro-3-methylbenzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
YKYZGKLTCYRIBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.